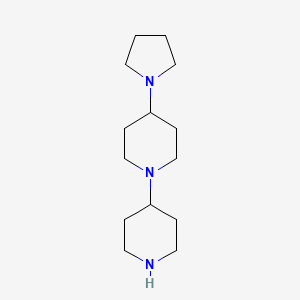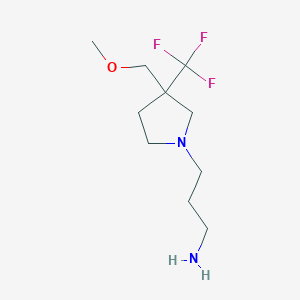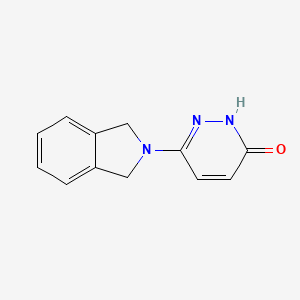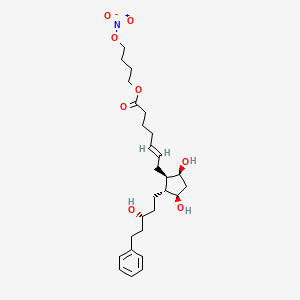
Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 is a labeled analogue of 2-hydroxyglutaric acid disodium salt. This compound is often used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and reaction mechanisms. The molecular formula is C5H6Na2O5, and it has a molecular weight of 197.04 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions that ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment and techniques to handle the isotopes and maintain the integrity of the labeled compound.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often studied to understand the behavior of the compound under different conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 involves its interaction with specific molecular targets and pathways. In metabolic research, it is used to trace the flow of carbon atoms through metabolic pathways, providing insights into the biochemical processes within cells. The compound’s labeled carbon atoms allow for precise tracking and analysis using techniques like NMR spectroscopy.
Comparaison Avec Des Composés Similaires
- 2-Hydroxyglutaric acid disodium salt
- Sodium 2-hydroxyglutarate
- 2-Hydroxyglutarate-13C5 disodium salt
Uniqueness: Sodium 2-hydroxypentanedioate-1,2,3,4,5-13C5 is unique due to its stable isotope labeling, which provides a powerful tool for studying complex biochemical processes. Its ability to be precisely tracked in metabolic pathways sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C5H6Na2O5 |
|---|---|
Poids moléculaire |
197.04 g/mol |
Nom IUPAC |
disodium;2-hydroxy(1,2,3,4,5-13C5)pentanedioate |
InChI |
InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1;; |
Clé InChI |
DZHFTEDSQFPDPP-LADJETRWSA-L |
SMILES isomérique |
[13CH2]([13CH2][13C](=O)[O-])[13CH]([13C](=O)[O-])O.[Na+].[Na+] |
SMILES canonique |
C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13427683.png)


![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)

![4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B13427695.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B13427697.png)


![3-(3-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B13427714.png)



